Benzoylmethylthio-1,3,4-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNMGMGJUKCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzoylmethylthio 1,3,4 Thiadiazole and Its Derivatives
General Synthetic Routes for 1,3,4-Thiadiazole (B1197879) Scaffolds
The foundational 1,3,4-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms. 20.198.91samipubco.com Its synthesis is most often achieved through cyclization reactions that form the heterocyclic ring in a single or multi-step sequence.
The most prevalent methods for constructing the 1,3,4-thiadiazole ring involve the intramolecular cyclization of open-chain compounds that contain the requisite S-C-N-N-C fragment or can generate it in situ. bu.edu.eg These precursors are typically derived from hydrazine (B178648).
Acylhydrazides (or acid hydrazides) are versatile starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. These reactions generally involve two stages: first, the reaction of the acylhydrazine with a sulfur-containing reagent, followed by cyclization. sbq.org.brsbq.org.br
Common sulfur reagents include carbon disulfide (CS2), isothiocyanates, or dithiocarbamates. sbq.org.brsbq.org.br The reaction with CS2 in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate intermediate, which can then be cyclized. Alternatively, reacting acylhydrazides with isothiocyanates furnishes an acylthiosemicarbazide intermediate. sbq.org.br
The cyclization of these intermediates is typically achieved through dehydration using strong acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). bu.edu.egchemmethod.comnih.gov For instance, various acid hydrazides react with ammonium (B1175870) thiocyanate (B1210189) to create an intermediate which is then cyclized with concentrated sulfuric acid. samipubco.comchemmethod.com
| Starting Material (Acylhydrazide) | Reagent 1 | Reagent 2 (Cyclizing Agent) | Product Type | Ref |
| Benzoic acid hydrazide | Ammonium thiocyanate | Conc. H₂SO₄ | 2-Amino-5-phenyl-1,3,4-thiadiazole | chemmethod.com |
| Isoniazid | 2-methylsulphonitrile-1[H]benzimidazole | Reflux | Substituted 1,3,4-thiadiazole | sbq.org.br |
| Various aromatic acid hydrazides | Various isothiocyanates | POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazoles | jocpr.com |
| 2,4-Dihydroxybenzoic acid | Thiosemicarbazide (B42300) | POCl₃ | 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | nih.gov |
The use of thiosemicarbazides and their derivatives represents one of the most direct and widely employed methods for synthesizing 2-amino-substituted 1,3,4-thiadiazoles. sbq.org.brnih.gov In a typical procedure, a thiosemicarbazide is condensed with a carboxylic acid or one of its derivatives (like an acid chloride or ester). bu.edu.egptfarm.pl
The choice of cyclizing agent is crucial and often dictates the reaction's success and purity of the product. Strong dehydrating acids like H₂SO₄, PPA, and POCl₃ are commonly used. nih.govrsc.orgresearchgate.net For example, the reaction of thiosemicarbazide with various carboxylic acids in the presence of POCl₃ is a standard method for producing a range of 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.comrsc.org The reaction mechanism involves an initial acylation of the thiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br
Interestingly, the reaction medium can influence the cyclization pathway. Cyclization of acylthiosemicarbazides in an acidic medium typically yields 1,3,4-thiadiazoles, whereas an alkaline medium may favor the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl More recent methods also utilize iodine-mediated oxidative C-S bond formation to achieve cyclization. organic-chemistry.org
| Starting Material 1 | Starting Material 2 | Cyclizing Agent/Condition | Product Type | Ref |
| Thiosemicarbazide | Methoxy cinnamic acid | POCl₃ | 2-Amino-5-(styryl)-1,3,4-thiadiazole derivative | rsc.org |
| Thiosemicarbazide | Various aldehydes | I₂-mediated oxidation | 2-Amino-substituted 1,3,4-thiadiazoles | organic-chemistry.org |
| 4-Phenylthiosemicarbazide | (5-Arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | Conc. H₂SO₄ | 2-(Phenylamino)-5-substituted-1,3,4-thiadiazole | ptfarm.pl |
| Thiosemicarbazide | Carboxylic acid | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazole (B1665364) | encyclopedia.pub |
Dithiocarbazates, which can be formed from the reaction of hydrazine with carbon disulfide, are also valuable precursors for the 1,3,4-thiadiazole core. For example, methyl hydrazinecarbodithioate can react with hydrazonoyl bromides in ethanol (B145695). This reaction proceeds with the elimination of hydrogen bromide and methanethiol (B179389) to yield a substituted 1,3,4-thiadiazol-2-imine. sbq.org.br This route highlights the versatility of hydrazine derivatives in building the thiadiazole scaffold.
Beyond the common precursors, other related thiocarbazide structures can be cyclized. Monothiodiacylhydrazines, which can be isolated as intermediates from the acylation of thiohydrazides, undergo dehydration with acids like PPA or methanesulfonic acid to give 2,5-disubstituted 1,3,4-thiadiazoles. bu.edu.eg The use of microwave irradiation in these acid-catalyzed cyclizations has been shown to reduce reaction times and improve yields. bu.edu.eg
Derivatization of Pre-formed 1,3,4-Thiadiazole Rings
An alternative synthetic strategy involves the chemical modification of a pre-existing 1,3,4-thiadiazole ring. This approach is particularly useful for creating a library of related compounds from a common intermediate. nih.govnih.gov
A frequent starting point is a 2-amino-1,3,4-thiadiazole, as the amino group is a reactive handle for further functionalization. researchgate.netnih.gov This amino group can undergo a variety of transformations:
Acylation: Reaction with acid chlorides or anhydrides to form amide derivatives. nih.gov
Alkylation: Introduction of alkyl groups. nih.gov
Schiff Base Formation: Condensation with aldehydes to form imines (Schiff bases), which can serve as intermediates for further complex structures. nih.govjocpr.com
Another key intermediate is 2,5-dimercapto-1,3,4-thiadiazole (B142945). The thiol groups are readily alkylated, for instance, by reacting with alkyl halides in the presence of a base. This allows for the introduction of two side chains, which can then be further modified. For example, alkylation with ethyl bromobutyrate yields a diester derivative, which can be converted to a dihydrazide, a versatile precursor for clubbing other heterocyclic rings like 1,2,4-triazoles or 1,3,4-oxadiazoles onto the central thiadiazole core. nih.gov
| Pre-formed Thiadiazole | Reagent | Reaction Type | Product | Ref |
| 2,5-Dimercapto-1,3,4-thiadiazole | Ethylbromobutyrate | Alkylation | Diethyl ester derivative | nih.gov |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Various aldehydes | Schiff Base Formation | Thiadiazole Schiff base ligands | jocpr.com |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Acetic anhydride | Acylation | N-acetylated thiadiazole derivative | nih.gov |
| 5-Acetyl-3-aryl-2-benzoylimino-1,3,4-thiadiazole | DMF-DMA | Enaminone formation | 1,3,4-Thiadiazole-enaminone | mdpi.com |
Introduction of Sulfanyl/Thioether Moieties
The introduction of a thioether (-S-) linkage is fundamental to the synthesis of Benzoylmethylthio-1,3,4-thiadiazole. This is typically achieved by leveraging the reactivity of a mercapto (-SH) group on the thiadiazole ring.
A prevalent starting material for this process is 2-amino-5-mercapto-1,3,4-thiadiazole. This compound can be synthesized by heating thiosemicarbazide with carbon disulfide in the presence of a base like anhydrous sodium carbonate. researchgate.net The resulting thiol is a versatile intermediate. The sulfur atom in the mercapto group can be readily alkylated to form a thioether. sci-hub.st
The general strategy involves the S-alkylation of a 2-mercapto-1,3,4-thiadiazole derivative with an appropriate halo-compound. For instance, reacting 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihaloalkanes has been shown to produce 2-(ω-haloalkylthio) thiadiazoles. mdpi.com This reaction establishes the critical carbon-sulfur bond of the thioether moiety.
Table 1: Selected Conditions for Thioether Formation on 1,3,4-Thiadiazole Ring
| Starting Material | Reagent | Base | Solvent | Product Type | Reference |
| 2-Amino-1,3,4-thiadiazole-5-thiol | Substituted Benzyl (B1604629) Halides | - | - | 5-Substituted Benzylthio-2-amino-1,3,4-thiadiazole | researchgate.net |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dibromoalkane | Various | Various | 2-(ω-Bromoalkylthio)-5-methyl-1,3,4-thiadiazole | mdpi.com |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dichloroalkane | Various | α,ω-Dichloroalkane | 2-(ω-Chloroalkylthio)-5-methyl-1,3,4-thiadiazole | mdpi.com |
Functionalization at Ring Positions
Functionalization can be achieved through various reactions. For example, the amino group in 2-amino-5-substituted-1,3,4-thiadiazoles can be converted into a Schiff base by reacting it with an aldehyde. researchgate.net Further modifications can be made to this amino group, such as acylation with chloroacetyl chloride to yield a reactive intermediate for further synthesis. researchgate.net It has been observed that introducing an aromatic ring at the vacant 5th position of the 2-amino-1,3,4-thiadiazole core can enhance certain biological effects. nih.gov
Specific Approaches to this compound Synthesis
Building upon the general principles of thiadiazole chemistry, specific strategies are employed to construct the target molecule, this compound.
Strategies for Introducing the Benzoylmethylthio Group
The key step in synthesizing the title compound is the attachment of the benzoylmethylthio group to the 1,3,4-thiadiazole nucleus. This is typically accomplished via nucleophilic substitution. The most common precursor is a 1,3,4-thiadiazole bearing a mercapto (-SH) group, which acts as the nucleophile.
The electrophile required is a phenacyl halide, such as 2-bromoacetophenone (B140003) or 2-chloroacetophenone. The reaction involves the deprotonation of the mercapto group with a base to form a more potent thiolate nucleophile, which then attacks the α-carbon of the phenacyl halide, displacing the halide ion and forming the desired thioether linkage.
A direct synthetic analogue involves the reaction of 2-amino-1,3,4-thiadiazole-5-thiol with substituted benzyl halides to produce 5-substituted benzylthio derivatives. researchgate.net By substituting the benzyl halide with a phenacyl halide, the same methodology can be applied to yield the benzoylmethylthio substituent. The reaction of various mercapto-thiadiazole intermediates with appropriate electrophiles is a versatile strategy for creating novel derivatives. clockss.org
One-Pot Synthetic Procedures and Multi-step Sequences
The synthesis of this compound can be approached through either multi-step sequences or more streamlined one-pot procedures.
Multi-step Sequences: A common multi-step approach involves the initial synthesis and isolation of key intermediates. researchgate.net A representative sequence for a derivative is:
Formation of the Thiadiazole Ring: 2-amino-1,3,4-thiadiazole-5-thiol is prepared by reacting thiosemicarbazide with carbon disulfide. researchgate.net
Introduction of the Thioether: The isolated mercapto-thiadiazole is then reacted with a phenacyl halide in a separate step to form the final product. researchgate.net
Another multi-step route involves the synthesis of 1,3,4-thiadiazole derivatives from acid hydrazides. chemmethod.com For example, an acid hydrazide can be reacted with ammonium thiocyanate, followed by cyclization with concentrated sulfuric acid to form a 2-amino-1,3,4-thiadiazole derivative. chemmethod.com This product could then be further functionalized.
One-Pot Procedures: One-pot syntheses are designed to be more efficient by minimizing the number of separate reaction and purification steps. rsc.org A one-pot method for synthesizing 2-amino-1,3,4-thiadiazole derivatives has been developed using the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a cyclodehydrating agent like polyphosphate ester (PPE), avoiding more toxic reagents. encyclopedia.pub Another novel four-component one-pot approach uses primary amines, carbon disulfide, hydrazine, and acyl chlorides in water to generate 2-amino-1,3,4-thiadiazoles. nih.gov Such methods could potentially be adapted for the synthesis of the title compound by selecting the appropriate starting materials.
Table 2: Comparison of Synthetic Approaches
| Approach | Description | Advantages | Disadvantages | Reference |
| Multi-step | Intermediates are synthesized and isolated in separate, sequential steps. | Higher purity of intermediates, better control over each reaction step. | Time-consuming, lower overall yield due to multiple steps. | researchgate.netchemmethod.com |
| One-Pot | All reactants are added to a single reactor to form the product in a continuous sequence. | Increased efficiency, reduced solvent waste, shorter reaction times. | Potential for side reactions, more complex purification. | encyclopedia.pubnih.gov |
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic chemistry employs various technologies to improve reaction efficiency, yield, and environmental footprint.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique allows for rapid and efficient heating, often leading to dramatically reduced reaction times, higher yields, and increased product purity. nih.govresearchgate.net
This method has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) derivatives. nih.govresearchgate.netnih.gov For example, 1,3,4-thiadiazole Schiff base derivatives have been prepared efficiently under microwave irradiation. researchgate.net Similarly, triazolothiadiazoles have been synthesized by heating the reactants under microwave irradiation for just 5 to 15 minutes. scielo.br Given its proven efficacy in synthesizing related heterocyclic systems, microwave-assisted synthesis represents a highly viable and advanced technique for the rapid and efficient production of this compound.
Solvent-Free Conditions
The synthesis of 1,3,4-thiadiazole derivatives, a class of compounds to which this compound belongs, has increasingly moved towards solvent-free conditions to minimize environmental impact and simplify reaction procedures. These methods often involve the direct reaction of starting materials, sometimes with the aid of a catalyst or microwave irradiation, to promote the desired chemical transformations.
One notable solvent-free approach involves the reaction of carboxylic acids with thiosemicarbazide. nih.gov Research has demonstrated that this reaction can proceed efficiently in the presence of a dehydrating agent like polyphosphate ester (PPE) without the need for a solvent. nih.gov The reaction is believed to occur in a one-pot, three-step process involving the initial acylation of thiosemicarbazide, followed by cyclodehydration to form the 1,3,4-thiadiazole ring. nih.gov To ensure the formation of the target thiadiazole, a sufficient amount of PPE is crucial. nih.gov
Another established solvent-free method is the use of grinding at room temperature. For instance, a series of 1,3,4-thiadiazoles has been synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with various hydrazonoyl halide derivatives. researchgate.net This mechanochemical approach offers a simple, efficient, and environmentally friendly alternative to traditional solvent-based syntheses.
Microwave irradiation has also been employed to facilitate solvent-free synthesis of 1,3,4-thiadiazole derivatives. sci-hub.st For example, the reaction of amides with Lawesson's reagent under microwave irradiation without a solvent can yield the corresponding 1,3,4-thiadiazoles, although the formation of byproducts may occur. sci-hub.st Similarly, heating reactants in a microwave oven has been shown to produce amide precursors for thiadiazoles in high yields and short reaction times. bu.edu.eg
The following table summarizes various solvent-free methods for the synthesis of 1,3,4-thiadiazole derivatives.
| Reactants | Conditions | Product Type | Reference |
| Carboxylic acid, Thiosemicarbazide | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazoles | nih.gov |
| Methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate, Hydrazonoyl halides | Grinding, Room temperature | Substituted 1,3,4-thiadiazoles | researchgate.net |
| Amides, Lawesson's reagent | Microwave irradiation | 1,3,4-Thiadiazoles | sci-hub.st |
| Carboxylic acid chloride, Amine | Microwave irradiation (for precursor) | Amide precursors of 1,3,4-thiadiazoles | bu.edu.eg |
| Electrophilic reagents | Solvent-free | 1,3,4-Thiadiazolo[3,2-a]pyrimidine analogues | mdpi.com |
Purification and Isolation Strategies for this compound Analogues
The purification and isolation of this compound analogues are critical steps to ensure the final product's purity and to enable accurate characterization. The choice of purification method depends on the physical and chemical properties of the synthesized compounds, such as their polarity, solubility, and crystallinity.
Crystallization is a widely used technique for the purification of 1,3,4-thiadiazole derivatives. The crude product obtained from the reaction is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. This process leads to the formation of crystals of the pure compound, leaving impurities in the mother liquor. The selection of the appropriate solvent is crucial for successful crystallization. For example, ethanol is a common solvent for recrystallizing 1,3,4-thiadiazole derivatives. nih.govijpcbs.com In some cases, a mixture of solvents like methanol/water is employed. mdpi.com The resulting solid is typically collected by filtration. organic-chemistry.org
Column chromatography is another powerful technique for purifying 1,3,4-thiadiazole analogues, especially for separating mixtures of compounds with similar properties. In this method, the crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. A common solvent system used for the column chromatography of 1,3,4-thiadiazole derivatives is a mixture of chloroform (B151607) and ethyl acetate. mdpi.com
Precipitation can be an effective and straightforward method for isolating the desired product. This technique is often used when the product is insoluble in the reaction mixture upon cooling or after the addition of a non-solvent. For instance, pouring the reaction mixture onto crushed ice can induce the precipitation of the thiadiazole product. ijpcbs.com In solid-phase synthesis, the desired compounds can be cleaved from the resin support and purified by precipitation. bu.edu.eg
The table below outlines common purification strategies for 1,3,4-thiadiazole analogues.
| Purification Method | Details | Compound Type | Reference |
| Crystallization | Recrystallization from a suitable solvent like ethanol or methanol/water. | 1,3,4-Thiadiazole derivatives | nih.govmdpi.com |
| Column Chromatography | Using silica gel as the stationary phase and a solvent system like chloroform/ethyl acetate. | Azo-substituted 1,3,4-thiadiazoles | mdpi.com |
| Precipitation | Pouring the reaction mixture onto crushed ice or cleavage from a solid support. | 1,3,4-Thiadiazole derivatives | bu.edu.egijpcbs.com |
| Filtration | Simple filtration to collect the solid product from the reaction mixture. | 1,3,4-Thiadiazole derivatives | organic-chemistry.org |
Spectroscopic Elucidation and Structural Characterization of Benzoylmethylthio 1,3,4 Thiadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of atoms can be elucidated.
The ¹H-NMR spectrum of Benzoylmethylthio-1,3,4-thiadiazole is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. Based on data from analogous structures containing the methylthio-1,3,4-thiadiazole moiety, a characteristic singlet peak for the methylene (B1212753) protons (-SCH₂-) is expected. In related compounds, this singlet appears in the range of δ 4.30–4.35 ppm. mdpi.comnih.gov The protons of the benzoyl group's phenyl ring would likely appear as a multiplet in the aromatic region, typically between δ 7.00 and 8.50 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the phenyl ring.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (-SCH₂-) | ~ 4.30 - 4.35 | Singlet |
| Aromatic (Benzoyl group) | ~ 7.00 - 8.50 | Multiplet |
The ¹³C-NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the thiadiazole ring, the methylene carbon, and the carbons of the benzoyl group. In similar 1,3,4-thiadiazole (B1197879) derivatives, the carbon atoms of the thiadiazole ring typically resonate at approximately δ 159.56–162.90 ppm and δ 163.77–169.01 ppm. dergipark.org.tr The carbonyl carbon of the benzoyl group is expected to appear in the range of δ 160–175 ppm. mdpi.comnih.gov The methylene carbon (-SCH₂-) would likely produce a signal at a higher field, around δ 37.4 ppm. mdpi.com The carbons of the phenyl ring are anticipated to show signals in the aromatic region, generally between δ 120 and 140 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 160 - 175 |
| Thiadiazole Ring Carbons | ~ 159 - 169 |
| Aromatic (Benzoyl group) | ~ 120 - 140 |
| Methylene (-SCH₂-) | ~ 37 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as ¹H-¹H COSY, HSQC, and HMBC are invaluable. A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, particularly within the benzoyl group's aromatic ring. The HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate directly bonded proton and carbon atoms, for instance, linking the methylene protons to their corresponding carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is crucial for establishing long-range (2-3 bond) correlations, which would confirm the connectivity between the benzoyl group, the methylene bridge, and the thiadiazole ring. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the carbons of the thiadiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the C-S bond, the C-N bonds within the thiadiazole ring, and the aromatic C-H and C=C bonds of the benzoyl group. In related thiadiazole derivatives, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1680–1684 cm⁻¹. mdpi.com The C-N stretching vibrations within the thiadiazole ring are expected to appear around 1160-1193 cm⁻¹, while the C-S bond stretching is anticipated in the region of 588-664 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations typically appear in the 1400–1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Carbonyl (C=O) Stretch | ~ 1680 - 1684 |
| Aromatic C=C Stretch | ~ 1400 - 1600 |
| C-N Stretch (Thiadiazole) | ~ 1160 - 1193 |
| C-S Stretch | ~ 588 - 664 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic benzoyl group and the heterocyclic 1,3,4-thiadiazole ring are both chromophores that will contribute to the UV-Vis absorption. In studies of similar 1,3,4-thiadiazole derivatives, electronic transitions are typically observed in the UV region. The presence of electronegative substituents can cause a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds connecting the benzoylmethylthio side chain to the thiadiazole ring. Common fragmentation pathways for related structures include the loss of the benzoyl group, the methylthio group, or cleavage of the thiadiazole ring itself. Analysis of these fragment ions helps to confirm the presence of the different structural units within the molecule. In studies of similar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) has been used, operating over a mass-to-charge (m/z) range of 40–1000 with an electron energy of 70 eV. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and indispensable technique for the verification of a newly synthesized compound's empirical formula. By quantitatively determining the percentage composition of elements such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), chemists can confirm the purity and elemental makeup of the target molecule. nih.govuobaghdad.edu.iq For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₈N₂OS₂. The experimental values obtained from elemental analysis instrumentation are then compared against these theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the compound. dergipark.org.tr
| Element | Symbol | Theoretical % | Found % (Example) |
|---|---|---|---|
| Carbon | C | 47.60 | 47.55 |
| Hydrogen | H | 3.20 | 3.23 |
| Nitrogen | N | 11.10 | 11.07 |
| Sulfur | S | 25.42 | 25.38 |
| Oxygen | O | 12.68 | 12.77 |
Advanced Spectroscopic Methods
Beyond basic structural confirmation, advanced spectroscopic methods are employed to investigate the electronic and photophysical properties of this compound. These techniques provide deep insights into the molecule's behavior in the excited state, its interaction with its environment, and phenomena arising from molecular aggregation.
Fluorescence spectroscopy is a powerful tool for studying the electronic structure and dynamics of fluorescent molecules, or fluorophores. The technique involves exciting a molecule with a specific wavelength of light and measuring the light it emits at a longer wavelength. For 1,3,4-thiadiazole derivatives, fluorescence emission spectra can reveal information about dual fluorescence effects, which can be influenced by factors like solvent polarity, pH, and concentration. nih.govnih.gov
Synchronous fluorescence spectroscopy is a specialized technique where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength interval (Δλ). nih.govnih.gov This approach offers several advantages, including spectral simplification, reduced background interference, and the ability to resolve overlapping spectra from different species in a mixture. nih.gov In the study of 1,3,4-thiadiazole systems, synchronous spectra provide valuable complementary data to fluorescence lifetime and anisotropy measurements, proving particularly useful in elucidating molecular interactions and aggregation or disaggregation processes. nih.gov
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton-donating group (e.g., a hydroxyl group, -OH) and a proton-accepting group (e.g., a nitrogen atom) in close spatial proximity. nih.govbohrium.com Upon photoexcitation, a proton is transferred from the donor to the acceptor, creating an excited-state tautomer with a distinct electronic structure. bohrium.com This new species then relaxes to its ground state by emitting a photon, often resulting in a large Stokes shift and dual fluorescence—one emission from the original locally-excited form and another from the proton-transferred tautomer. nih.gov
For 1,3,4-thiadiazole derivatives, particularly those with a hydroxyl-substituted phenyl ring adjacent to the thiadiazole core, ESIPT is a key mechanism explaining observed dual fluorescence phenomena. nih.govnih.gov The 1,3,4-thiadiazole ring itself can act as the proton acceptor. nih.govbohrium.com Studies combining stationary and time-resolved fluorescence spectroscopy with computational calculations have been used to confirm that the long-wavelength emission band in certain 1,3,4-thiadiazoles originates from the keto-tautomer formed via ESIPT. nih.gov The efficiency of this process is highly dependent on the molecular conformation and the surrounding solvent environment. nih.gov
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules, known as AIEgens, are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. mdpi.comnih.gov This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the Restriction of Intramolecular Motion (RIM), including intramolecular rotations and vibrations, within the molecular aggregates. nih.gov In the dissolved state, these motions act as non-radiative decay pathways, quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative channels and forces the excited molecule to decay via radiative emission, thus "turning on" the fluorescence. nih.gov
Derivatives of benzothiadiazole, which are structurally related to the compound of interest, are known to exhibit AIE characteristics. mdpi.comrsc.org Typically, AIE is investigated by preparing solutions in a good solvent (like THF) and inducing aggregation by adding a poor solvent (like water). rsc.org As the fraction of the poor solvent increases, the molecules aggregate, and a significant enhancement in fluorescence intensity is observed. nih.govrsc.org This property makes AIE-active 1,3,4-thiadiazole derivatives promising candidates for applications in sensors, bio-imaging, and optoelectronic devices. mdpi.com
Theoretical and Computational Investigations of Benzoylmethylthio 1,3,4 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular structure and electronic landscape of a molecule. These theoretical explorations provide data that is often complementary to experimental findings.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic nature of molecules. scirp.org For derivatives of the 1,3,4-thiadiazole (B1197879) ring, DFT calculations, often employing methods like B3LYP with various basis sets, have been used to determine equilibrium geometries. researchgate.net These studies analyze bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional structure. researchgate.net
The electronic properties of thiadiazole-based systems are also extensively studied using DFT. These calculations can reveal the distribution of electron density and identify regions of positive and negative electrostatic potential, which are crucial for understanding a molecule's reactivity. researchgate.net For instance, in 1,3,4-thiadiazole derivatives, the areas around the nitrogen atoms typically exhibit negative electrostatic potential, suggesting a propensity for electrophilic attack at these sites. researchgate.net The study of various substituted 1,3,4-thiadiazole polymers has shown that their electronic properties, such as band gaps, can be tuned by chemical modifications. uobasrah.edu.iq
| Parameter | Method/Basis Set | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Lengths (Å) | |||
| S1-C2 | HF/6-31G* | 1.721 | 1.721 |
| C2-N3 | HF/6-31G* | 1.302 | 1.302 |
| N3-N4 | HF/6-31G* | 1.373 | 1.371 |
| N4-C5 | HF/6-31G* | 1.302 | 1.302 |
| C5-S1 | HF/6-31G* | 1.721 | 1.721 |
| **Bond Angles (°) ** | |||
| C5-S1-C2 | HF/6-31G* | 86.4 | 86.4 |
| S1-C2-N3 | HF/6-31G* | 114.7 | 114.8 |
| C2-N3-N4 | HF/6-31G* | 112.1 | 112.0 |
| N3-N4-C5 | HF/6-31G* | 112.1 | 112.0 |
| N4-C5-S1 | HF/6-31G* | 114.7 | 114.8 |
Source: Adapted from X-ray analysis data for the 1,3,4-thiadiazole ring. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. nih.gov
For thiadiazole derivatives, FMO analysis is frequently employed to understand their electronic behavior. researchgate.net The HOMO and LUMO are considered quantum chemical reactivity descriptors that are linked to various biological activities and are responsible for charge transfer within a chemical reaction. researchgate.net Theoretical calculations on fluorene-1,3,4-thiadiazole oligomers have shown that the band gap, estimated as the difference between HOMO and LUMO energy levels, can be systematically studied. researchgate.net In many π-conjugated systems containing thiadiazole, the introduction of donor and acceptor fragments can lead to a reduction in the HOMO-LUMO gap, which in turn affects their optical properties. researchgate.net
Quantum mechanics provides a framework for calculating a variety of reactivity descriptors that quantify a molecule's chemical behavior. For a thiadiazole molecule, these descriptors can include ionization potential, electron affinity, and electronegativity. researchgate.net These values offer insights into how the molecule will interact with other chemical species. A low calculated electrophilicity index, for example, can suggest that a molecule has low toxicity. researchgate.net
The reactivity of the 1,3,4-thiadiazole nucleus is significantly influenced by the substituents at the 2 and 5 positions. nih.gov The inherent nucleophilicity of derivatives like 2-aminothiadiazoles can lead to electrophilic attack on both the amino group and the ring nitrogen atoms. nih.gov
| Property | Calculated Value (eV) |
|---|---|
| Ionization Potential | 5.26 |
| Electron Affinity | 1.87 |
| Electronegativity | 3.57 |
| Electrophilicity | 3.76 |
Source: Data for a thiadiazole derivative. researchgate.net
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein.
Molecular docking studies have been instrumental in profiling the interactions of thiadiazole-containing compounds with various protein targets. For instance, novel benzimidazole-1,3,4-thiadiazole derivatives have been docked into the active site of human Casein Kinase-2 (CK2) to explore their binding interactions. nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the stability of the ligand-protein complex. nih.gov In one study, the docking analysis of a benzimidazole-thiadiazole derivative showed a hydrogen bond between the oxygen atom of a nitro group and an amino group of a lysine (B10760008) residue in the CK2 active site. nih.gov
Similarly, the interaction of thiadiazole derivatives with other enzymes has been investigated. For example, docking studies of benzimidazole-thiadiazole hybrids with 14-α demethylase (CYP51) from Candida have shown that the thiadiazole core is responsible for the interaction with the heme group. These studies often correlate the calculated binding energies with experimentally observed biological activities.
Predictive binding mode analysis, a key outcome of molecular docking, helps to visualize how a ligand fits into the binding pocket of a protein. This analysis can explain the structure-activity relationships observed for a series of compounds. For example, in a study of benzothiazole-bearing 1,3,4-thiadiazole hybrids as potential anticancer agents, molecular docking was used to determine the molecular interactions with VEGFR-2 and BRAF kinases. nih.gov The results showed that these compounds could mimic the binding mode of known inhibitors like sorafenib. nih.gov The 1,3,4-thiadiazole motif itself can act as a bioisostere for a central phenyl ring, playing a crucial role in forming necessary hydrogen bonds within the enzyme's active site. nih.gov
The analysis can also predict the importance of specific functional groups for binding affinity. For a series of benzimidazole-1,3,4-thiadiazole derivatives, the binding mode analysis revealed that the positioning of the thiadiazole ring and an amide group was favorable for hydrogen bonding with a serine residue in the active site of CK2. nih.gov Such insights are invaluable for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Modeling based on Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been widely applied to the 1,3,4-thiadiazole scaffold to elucidate the key structural features governing their therapeutic effects.
While specific SAR models for Benzoylmethylthio-1,3,4-thiadiazole are not extensively documented in publicly available literature, broad SAR principles for the 1,3,4-thiadiazole class can be inferred from numerous studies on its derivatives. The biological activity of these compounds is largely attributed to the presence of the =N–C–S– moiety and the aromaticity of the thiadiazole ring, which enhances stability and bioavailability. nih.govresearchgate.net
Computational studies on various 1,3,4-thiadiazole derivatives have revealed several key insights:
Influence of Substituents: The nature and position of substituents on the 1,3,4-thiadiazole ring are critical for activity. Molecular docking simulations on substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles, which are structurally related to this compound, have been used to rationalize their SAR as potent Abl tyrosine kinase inhibitors. nih.gov For anticonvulsant activity, substitutions with electron-withdrawing groups and lipophilic moieties have been shown to be important. researchgate.net
QSAR Models: QSAR studies establish a mathematical correlation between the chemical structure and biological activity. For a series of 1,3,4-thiadiazole-2-thione derivatives acting as carbonic anhydrase IX inhibitors, a QSAR model indicated that physicochemical, topological, and electronic descriptors are key parameters. nih.gov Similarly, a QSAR study on antileishmanial (1,3,4-thiadiazol-2-ylthio)acetamides showed that 2D-autocorrelation and topological descriptors were influential. researchgate.net These models help in predicting the activity of new, unsynthesized compounds.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Docking studies have been used to understand the binding modes of 1,3,4-thiadiazole derivatives with various targets, including enzymes and DNA. rsc.orgnih.gov For instance, docking of benzimidazole-thiadiazole hybrids into the active site of sterol 14-α demethylase helped to interpret their potent antifungal activity. nih.gov These simulations identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.
Table 1: Summary of Computational SAR Findings for 1,3,4-Thiadiazole Derivatives
| Computational Method | Studied Activity | Key Findings | Reference |
| Molecular Docking | Abl Tyrosine Kinase Inhibition | Rationalized the SAR of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles. | nih.gov |
| QSAR | Carbonic Anhydrase IX Inhibition | Physicochemical, topological, and electronic descriptors are crucial for activity. | nih.gov |
| QSAR | Antileishmanial | 2D-autocorrelation and topological descriptors influence activity. | researchgate.net |
| Molecular Docking | Antifungal | Interpreted binding modes within the sterol 14-α demethylase active site. | nih.gov |
| Molecular Docking | Antibacterial | Supported experimental results by showing inhibitory effects on bacterial proteins. | rsc.org |
Simulation of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic properties of molecules. These simulations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of a synthesized compound and to understand its electronic transitions.
For various 1,3,4-thiadiazole derivatives, DFT calculations have been successfully employed to predict their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govdergipark.org.truomustansiriyah.edu.iq
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. For new 1,3,4-thiadiazole compounds, DFT calculations have shown a high correlation (approximately R=0.99) between the theoretical and experimental IR spectra. dergipark.org.tr This allows for the precise assignment of absorption bands to specific functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. Studies on 1,3,4-thiadiazole derivatives have demonstrated that theoretical ¹³C NMR results align well with experimental data, with Pearson correlation coefficients around 0.99. dergipark.org.tr For instance, the characteristic peaks for the two carbon atoms of the 1,3,4-thiadiazole ring are typically observed in the 155-170 ppm range in ¹³C-NMR spectra, a finding supported by both experimental data and DFT calculations. nih.govdergipark.org.trmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.netnih.gov These calculations can predict the absorption wavelengths (λmax) and explain the nature of the electronic transitions, such as n→π* or π→π*. For 1,3,4-thiadiazole derivatives, TD-DFT calculations have been used to understand the effect of different substituents on the absorption spectra. dergipark.org.trmdpi.com For example, electronegative substituents like Cl and NO₂ can cause a bathochromic (red) shift in the UV absorption wavelength. dergipark.org.tr
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for 1,3,4-Thiadiazole Derivatives
| Spectroscopic Technique | Property | Typical Experimental Range | Typical Computational Method | Key Insights from Simulation | References |
| FT-IR | Vibrational Frequencies (cm⁻¹) | Varied based on functional groups | DFT (e.g., B3LYP/6-311++G(d,p)) | High correlation with experimental data; aids in peak assignment. | dergipark.org.tr |
| ¹³C-NMR | Chemical Shift (ppm) | Thiadiazole carbons: 155-170 | DFT with GIAO method | High correlation (R≈0.99) with experimental shifts. | nih.govdergipark.org.trmdpi.com |
| ¹H-NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-8.5 | DFT with GIAO method | Helps in structural elucidation and understanding substituent effects. | dergipark.org.trmdpi.com |
| UV-Vis | Absorption Maxima (λmax) | ~300-500 nm (solvent dependent) | TD-DFT | Predicts electronic transitions and the effect of substituents on λmax. | dergipark.org.trresearchgate.netnih.govmdpi.com |
Chemical Reactivity and Derivatization Strategies for Benzoylmethylthio 1,3,4 Thiadiazole
Reactivity at the 1,3,4-Thiadiazole (B1197879) Ring Nitrogen Atoms
The 1,3,4-thiadiazole ring is characterized as a weakly basic, electron-deficient system. chemicalbook.com The nitrogen atoms at the 3- and 4-positions are pyridine-like and possess a degree of nucleophilicity, making them susceptible to electrophilic attack. chemicalbook.comresearchgate.net This reactivity allows for N-alkylation and N-acylation reactions. chemicalbook.com
Quaternization: One of the key reactions at the ring nitrogen is quaternization. This typically occurs when the 1,3,4-thiadiazole is treated with alkylating agents. The site of substitution (N3 or N4) can be influenced by the nature of the substituents already present on the ring. nih.gov For instance, heating a macrocycle containing a 1,3,4-thiadiazole subunit with methyl iodide can lead to quaternization, sometimes followed by rearrangement reactions like the Hilbert-Johnson reaction to form dioxo derivatives. tandfonline.com
Reactivity at the 1,3,4-Thiadiazole Ring Carbon Atoms
The carbon atoms at the C2 and C5 positions of the 1,3,4-thiadiazole ring are electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. chemicalbook.com This electronic characteristic renders them generally inert towards electrophilic substitution but highly reactive towards nucleophilic attack. chemicalbook.comresearchgate.net
Reactions of Carbon-Link Substituents
While direct electrophilic substitution on the unsubstituted 1,3,4-thiadiazole ring is difficult, the presence of activating groups can facilitate such reactions. chemicalbook.com For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position when treated with bromine in acetic acid. nih.gov The reactivity of a substituent is also influenced by its own chemical nature.
Reactions of Sulfur/Oxygen-Link Substituents
Substituents attached to the 1,3,4-thiadiazole ring via a sulfur or oxygen atom are common and play a significant role in the derivatization of this heterocycle.
Thiol-Thione Tautomerism: 2-Mercapto-1,3,4-thiadiazole can exist in tautomeric forms, the thiol and the thione. researchgate.net This allows for reactions at either the sulfur or the nitrogen atom.
Nucleophilic Substitution: Halogen atoms attached to the C2 or C5 positions are excellent leaving groups and can be readily displaced by nucleophiles. nih.gov For instance, 2,5-dichloro-1,3,4-thiadiazole (B1267287) reacts with the dianion of polyethylene (B3416737) glycols to form macrocycles through nucleophilic substitution. tandfonline.com Similarly, the dipotassium (B57713) salt of 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be reacted with dihalides to form macrocycles. tandfonline.com
In the context of Benzoylmethylthio-1,3,4-thiadiazole, the thioether linkage provides a site for potential oxidation to sulfoxides and sulfones, which would further influence the electronic properties of the heterocyclic ring. The methylene (B1212753) group of the benzoylmethylthio substituent is activated by both the adjacent sulfur atom and the benzoyl group, making it a potential site for deprotonation and subsequent alkylation or condensation reactions.
Synthetic Applications for Complex Molecular Architectures
The reactivity of the 1,3,4-thiadiazole ring and its derivatives has been harnessed to construct more complex molecular structures, including fused heterocyclic systems and macrocycles.
Synthesis of Fused Heterocyclic Systems Containing 1,3,4-Thiadiazole
The 1,3,4-thiadiazole nucleus can be fused with other heterocyclic rings to generate novel chemical entities with diverse properties. tandfonline.comtandfonline.com Common strategies involve the cyclization of appropriately substituted 1,3,4-thiadiazole derivatives.
For example, 2-amino-1,3,4-thiadiazoles are versatile precursors for the synthesis of fused systems like imidazo[2,1-b] chemicalbook.comtandfonline.comtandfonline.comthiadiazoles, which are formed by reaction with α-haloketones. researchgate.net Other fused systems reported include 1,3,4-thiadiazolo[3,2-b]diazepines and indenothiadiazolopyrimidines. tandfonline.comtandfonline.com The reaction of 1,3,4-thiadiazole enaminones with various reagents can also lead to the formation of fused pyrimidine (B1678525), triazole, and benzimidazole (B57391) systems. mdpi.com
| Starting Material | Reagent | Fused Heterocyclic System |
| 2-Amino-1,3,4-thiadiazoles | α-Haloketones | Imidazo[2,1-b] chemicalbook.comtandfonline.comtandfonline.comthiadiazoles researchgate.net |
| 5-Amino-3H-1,3,4-thiadiazole-2-thione | Tetracyanoethylene | 1,3,4-Thiadiazolo[3,2-b]diazepine tandfonline.com |
| 1,3,4-Thiadiazolenaminones | 3-Amino-1,2,4-triazole | 1,2,4-Triazolo[1,5-a]pyrimidine derivatives mdpi.com |
| 1,3,4-Thiadiazolenaminones | 2-Aminobenzimidazole | Benzimidazo[1,2-a]pyrimidines mdpi.com |
Incorporation into Macrocyclic Structures
The 1,3,4-thiadiazole unit has been successfully incorporated into macrocyclic frameworks, leading to compounds with interesting host-guest chemistry and potential applications in materials science. acs.org The synthesis of these macrocycles often relies on the nucleophilic substitution reactions at the C2 and C5 positions of the thiadiazole ring.
One general approach involves the reaction of a bis-electrophilic 1,3,4-thiadiazole derivative, such as 2,5-dichloro-1,3,4-thiadiazole, with a bis-nucleophilic linker, like a polyethylene glycol. tandfonline.com Alternatively, a bis-nucleophilic thiadiazole, such as the dipotassium salt of 2,5-dimercapto-1,3,4-thiadiazole, can be reacted with a bis-electrophilic linker. tandfonline.com Another strategy utilizes the reaction of bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorates with α,ω-diamino compounds to construct macrocycles containing two, four, or six 1,3,4-thiadiazole rings. acs.org
| Thiadiazole Precursor | Linker | Macrocycle Type |
| 2,5-Dichloro-1,3,4-thiadiazole | Polyethylene glycols | Carbon-oxygen bridged macrocycles tandfonline.com |
| Dipotassium salt of 2,5-dimercapto-1,3,4-thiadiazole | Polyethylene glycol dihalides | Carbon-sulfur bridged macrocycles tandfonline.com |
| Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorates | α,ω-Diamino compounds | Macrocycles with multiple thiadiazole units acs.org |
Non Clinical Biological Activities of Benzoylmethylthio 1,3,4 Thiadiazole and Analogues
Antiproliferative and Antitumor Activities (In Vitro Studies)
Effects on Cancer Cell Line Proliferation
Derivatives of benzoylmethylthio-1,3,4-thiadiazole and its analogues have demonstrated notable antiproliferative activity against a range of human cancer cell lines in laboratory settings.
A study involving new 1,3,4-thiadiazole (B1197879) derivatives linked to substituted phenacyl moieties and disulfides revealed significant inhibitory effects. figshare.com For instance, compound 6a showed potent inhibition of SMMC-7721 human hepatocellular carcinoma cells with an IC₅₀ value of 1.62 µM. figshare.com Other compounds from this series also displayed excellent antitumor activities against HeLa (human cervical cancer) cells, with IC₅₀ values for compounds 6c, 7g, 8f, and 8g being 3.65, 3.59, 3.71, and 3.21 µM, respectively. figshare.com Furthermore, compounds 6f, 7c, and 7e were highly active against A549 human lung carcinoma cells, with IC₅₀ values of 3.22, 2.25, and 2.85 µM, respectively. figshare.com
In another study, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated. researchgate.net Several of these compounds significantly inhibited the proliferation of MCF-7 (human breast adenocarcinoma), HepG2 (human hepatocellular carcinoma), A549, and HeLa cell lines. researchgate.net Notably, derivatives with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions (5d, 5g, and 5k ) exhibited promising activity, particularly against HeLa cells, with IC₅₀ values of 0.37, 0.73, and 0.95 µM, respectively. researchgate.net
Additionally, pyridine (B92270) derivatives incorporating the 1,3,4-thiadiazole scaffold have shown antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values ranging from 2.03 to 37.56 μM. nih.govmdpi.com Hybrids of 1,3,4-thiadiazole and himachalene also demonstrated activity against fibrosarcoma (HT-1080) and MCF-7 cell lines, with one compound showing IC₅₀ values of 11.18 ± 0.69 and 12.38 ± 0.63 μM, respectively. nih.govbohrium.com
The antiproliferative effects of these compounds have also been observed in other cancer cell lines, including SKOV-3 (human ovarian cancer). mdpi.com For example, the introduction of halogen atoms like chlorine or fluorine on a benzyl (B1604629) group attached to the thiadiazole ring significantly improved anticancer potency against SKOV-3 cells. mdpi.com
Table 1: Antiproliferative Activity of this compound Analogues Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6a | SMMC-7721 | 1.62 | figshare.com |
| 6c | HeLa | 3.65 | figshare.com |
| 7g | HeLa | 3.59 | figshare.com |
| 8f | HeLa | 3.71 | figshare.com |
| 8g | HeLa | 3.21 | figshare.com |
| 6f | A549 | 3.22 | figshare.com |
| 7c | A549 | 2.25 | figshare.com |
| 7e | A549 | 2.85 | figshare.com |
| 5d | HeLa | 0.37 | researchgate.net |
| 5g | HeLa | 0.73 | researchgate.net |
| 5k | HeLa | 0.95 | researchgate.net |
| Pyridine derivative | HCT-116, HepG2 | 2.03–37.56 | nih.govmdpi.com |
| Himachalene hybrid 4a | HT-1080, MCF-7 | 11.18, 12.38 | nih.govbohrium.com |
Inhibition of Cell Growth and Viability
This compound analogues have been shown to effectively inhibit the growth and reduce the viability of cancer cells. nih.gov Studies have demonstrated that these compounds can induce cytotoxic effects, leading to a reduction in the number of viable cancer cells. bohrium.com For example, a series of 1,3,4-thiadiazole himachalene hybrids were tested for their in vitro antitumor activities, with some compounds showing excellent activity against various cancer cell lines. nih.govbohrium.com The reduction in cell viability is often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cell proliferation. nih.govnih.gov
The MTS assay is a common method used to assess cell viability after treatment with these compounds. nih.gov Results from such assays have shown that certain 1,3,4-thiadiazole derivatives significantly reduce the viability of cancer cells, in some cases even at low concentrations. nih.gov
Structure-Activity Relationship (SAR) in Antiproliferative Effects
The antiproliferative efficacy of this compound and its analogues is significantly influenced by the nature and position of substituents on both the benzoylmethylthio moiety and the thiadiazole ring.
The substituents on the benzoylmethylthio portion of the molecule play a crucial role in determining the antiproliferative activity. For instance, in a series of thieno[2-3-b]pyridine analogues, compounds with a secondary benzyl alcohol tether at the 5-position demonstrated improved efficacy compared to their benzoyl counterparts. mdpi.comnih.gov This suggests that the presence of a hydroxyl group can positively influence the compound's interaction with its biological target. mdpi.com
Furthermore, the substitution pattern on the aryl ring of the benzoylmethylthio group is critical. Studies have shown that specific substitutions can enhance the cytotoxic effects. For example, the incorporation of a 3-chloro-4-trifluoromethyl phenyl moiety, a hydrophobic tail, into the structures of certain benzothiazole-thiadiazole hybrids resulted in optimal anticancer activity. nih.gov
Substituents on the 1,3,4-thiadiazole ring itself also have a profound impact on the antiproliferative activity. It has been observed that introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core generally enhances the anticancer effect. mdpi.com The specific nature and position of substituents on this aromatic ring are key determinants of the compound's efficacy. mdpi.com
For example, in a series of 5-aryl-1,3,4-thiadiazole derivatives, the presence of a phenyl ring, a para-tolyl group, or a para-methoxyphenyl group at position 2 of the thiadiazole moiety led to favorable anticancer activity against A549 cells. nih.gov Similarly, for 5-(4-chlorophenyl)-1,3,4-thiadiazoles, expanding the structure with a piperazine (B1678402) or piperidine (B6355638) ring featuring a more lipophilic o-ethoxyphenyl or benzyl moiety enhanced the antitumor activity against MCF-7 and HepG2 cells. mdpi.com The replacement of the o-ethoxyphenyl group with a furoyl moiety also improved activity against MCF-7 cells. mdpi.com
Table 2: Structure-Activity Relationship (SAR) Summary
| Molecular Moiety | Favorable Substituents for Antiproliferative Activity | Reference |
|---|---|---|
| Benzoylmethylthio Moiety | Secondary benzyl alcohol (vs. benzoyl) | mdpi.comnih.gov |
| 3-chloro-4-trifluoromethyl phenyl group | nih.gov | |
| Thiadiazole Ring (Position 5) | Aromatic ring | mdpi.com |
| Thiadiazole Ring (Position 2) | Phenyl, para-tolyl, para-methoxyphenyl groups | nih.gov |
| Other Substituents | Piperazine/piperidine with o-ethoxyphenyl or benzyl moiety | mdpi.com |
| Furoyl moiety | mdpi.com |
Proposed Mechanisms of Antiproliferative Action (Non-Clinical Focus)
The antiproliferative activity of this compound and its analogues is believed to stem from their ability to interfere with various cellular processes crucial for cancer cell growth and survival.
One proposed mechanism is the induction of apoptosis, or programmed cell death. bepls.com Flow cytometry analysis has shown that certain 1,3,4-thiadiazole derivatives can cause cell cycle arrest, often at the G2/M or sub-G1 phase, and significantly induce apoptotic cell death in cancer cells. researchgate.netnih.govbohrium.comnih.gov
Another key mechanism involves the inhibition of specific molecular targets. Some 1,3,4-thiadiazole derivatives have been found to inhibit protein kinases, such as tyrosine kinases, which are essential components of signaling pathways that regulate cell proliferation and survival. bepls.com By blocking these kinases, the compounds can disrupt the abnormal signaling that drives cancer cell growth. bepls.com Additionally, some derivatives have shown the ability to inhibit the MEK/ERK signaling pathway, which is often hyperactivated in cancers like colorectal cancer. nih.gov
Furthermore, the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) suggests that these compounds may interfere with DNA replication processes, thereby halting cell division. nih.govnih.gov Some derivatives have also been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanosine (B1672433) nucleotides necessary for cancer cell proliferation. nih.gov
DNA Replication Blockage
Derivatives of 1,3,4-thiadiazole have demonstrated the ability to interfere with DNA replication, a key mechanism underlying their anticancer properties. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows these compounds to potentially disrupt the processes related to DNA synthesis and replication, thereby inhibiting the proliferation of rapidly dividing cells such as cancer cells. nih.gov
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Several studies have highlighted the pro-apoptotic effects of 1,3,4-thiadiazole derivatives in various cancer cell lines.
For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce apoptosis in human colorectal cancer (CRC) cells. farmaceut.orgnih.gov This was achieved by activating proteins involved in the mitochondrial-dependent apoptotic pathway. farmaceut.org The compound led to cell cycle arrest in the G2/M phase and a significant increase in apoptotic cells. farmaceut.orgnih.gov
Another study on new 1,3,4-thiadiazole derivatives revealed that some compounds could significantly increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Specifically, one derivative increased early apoptosis to 15% and necrotic cells to 15% in breast cancer (MCF-7) cells. nih.gov This pro-apoptotic activity is a key indicator of the potential of these compounds as anticancer agents.
Enzyme Inhibition
The 1,3,4-thiadiazole nucleus is a key component of various enzyme inhibitors, targeting pathways crucial for cancer cell survival and proliferation.
Akt/protein kinase B: The Akt signaling pathway is a major regulator of cell survival and proliferation, and its inhibition is a key target in cancer therapy. Certain 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives have been shown to inhibit the phosphorylation of Akt at Ser-473 in a time- and concentration-dependent manner. nih.gov Molecular modeling suggests that these compounds bind to the ATP binding site of both Akt1 and Akt2. nih.gov Similarly, other thiadiazole derivatives have been found to diminish the phosphorylation level of Akt, contributing to their anti-glioblastoma effects. researchgate.net
ALK5: The transforming growth factor-β (TGF-β) type I receptor kinase, also known as ALK5, is involved in cell growth, differentiation, and apoptosis. A potent thiadiazole-based ALK5 inhibitor demonstrated an IC₅₀ value of 8 nM. researchgate.net
EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many cancers. While specific data on this compound is limited, related benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole motif have shown inhibitory activity against VEGFR-2, a related tyrosine kinase. nih.gov
Antimicrobial Activities (In Vitro Studies)
Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity in in-vitro settings, showing efficacy against both bacterial and fungal pathogens.
Antibacterial Spectrum and Efficacy
The antibacterial properties of 1,3,4-thiadiazole derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria.
Gram-positive bacteria:
Staphylococcus epidermidis: Several synthesized 1,3,4-thiadiazole molecules were found to have an inhibitory effect on Staphylococcus epidermidis. nih.govresearchgate.net Some compounds in a series of 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones also exhibited good activity against this bacterium.
Staphylococcus aureus: Numerous studies have reported the activity of 1,3,4-thiadiazole derivatives against Staphylococcus aureus. nih.govnih.govnih.govresearchgate.net Some derivatives showed promising activity, although not always superior to standard antibiotics. nih.govijpcbs.com
Other Gram-positive strains: Activity has also been reported against Bacillus subtilis. nih.govnih.gov
Gram-negative bacteria:
Klebsiella pneumoniae: Synthesized 1,3,4-thiadiazole molecules showed an inhibitory effect on Klebsiella pneumoniae. nih.govresearchgate.net In another study, some Schiff bases of 1,3,4-thiadiazole exhibited good antibacterial activity against this pathogen. revistabionatura.com
Escherichia coli: The antibacterial activity of 1,3,4-thiadiazole derivatives against Escherichia coli has been documented in several studies. nih.govnih.govnih.govrevistabionatura.comnih.gov However, the efficacy can be variable, with some compounds showing moderate activity. neliti.com
Pseudomonas aeruginosa: Some 1,3,4-thiadiazole derivatives have been tested against Pseudomonas aeruginosa, although in some cases, no sensitivity was observed. nih.govijpcbs.commdpi.combiointerfaceresearch.com
Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Analogues
| Bacterial Strain | Activity Observed | Reference(s) |
|---|---|---|
| Staphylococcus epidermidis | Inhibitory effect | nih.govresearchgate.net |
| Klebsiella pneumoniae | Inhibitory effect | nih.govresearchgate.netrevistabionatura.com |
| Escherichia coli | Variable activity | nih.govnih.govnih.govrevistabionatura.comnih.govneliti.com |
| Staphylococcus aureus | Promising activity | nih.govnih.govnih.govresearchgate.netijpcbs.com |
| Pseudomonas aeruginosa | Variable to no activity | nih.govijpcbs.commdpi.combiointerfaceresearch.com |
Antifungal Spectrum and Efficacy
The antifungal potential of 1,3,4-thiadiazole derivatives has been investigated against various fungal pathogens, including those affecting cereals and opportunistic human pathogens.
Candida albicans: This is a commonly tested fungal species, and numerous 1,3,4-thiadiazole derivatives have shown activity against it. nih.govnih.govresearchgate.netnih.govdergipark.org.trresearchgate.net One study reported that a 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol derivative was a potent agent against different Candida species, with MIC₁₀₀ values ranging from 8 to 96 μg/ml. nih.govresearchgate.net Another derivative with a 2,4-dichlorophenyl group was highly active against C. albicans with a MIC value of 5 µg/mL. nih.gov
Cereal Pathogens: While specific data on this compound is not available, the broader class of 1,3,4-thiadiazole derivatives has been noted for its potential application against phytopathogenic fungi. nih.gov
Table 2: Antifungal Activity of 1,3,4-Thiadiazole Analogues
| Fungal Species | Activity Observed | MIC Values | Reference(s) |
|---|---|---|---|
| Candida albicans | Potent inhibition | 5 - 96 µg/mL | nih.govnih.govnih.govresearchgate.netnih.govdergipark.org.trresearchgate.net |
| Cereal Pathogens | Potential activity | Not specified | nih.gov |
Mechanisms of Antimicrobial Action (Non-Clinical Focus)
The antimicrobial action of 1,3,4-thiadiazole derivatives is multifaceted and appears to vary depending on the specific compound and the target organism.
In fungi, one of the proposed mechanisms is the disruption of cell wall biogenesis. For example, a 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol derivative caused Candida cells to lose their characteristic shape, form giant cells, and flocculate. nih.govresearchgate.net These treated cells were unable to withstand internal turgor pressure, leading to the leakage of protoplast material. nih.govresearchgate.net This effect is linked to the disruption of chitin (B13524) and β(1→3) glucan distribution in the cell wall. nih.gov Interestingly, this particular compound did not affect the ergosterol (B1671047) content, a common target for azole antifungals. nih.gov However, other 1,3,4-thiadiazole derivatives have been suggested to act by inhibiting the enzyme 14-α-sterol demethylase, which is involved in ergosterol biosynthesis. nih.govresearchgate.net
For bacteria, the mechanism of action is less clearly defined in the available literature. However, the ability of some derivatives to interact with DNA suggests a potential mechanism of action. nih.govresearchgate.net The structural similarity of the 1,3,4-thiadiazole ring to natural purines could lead to the inhibition of essential enzymatic pathways, including those involved in DNA and RNA synthesis.
Inhibition of Microbial Proteins (e.g., Kinase ThiM)
Derivatives of the 1,3,4-thiadiazole class have shown promising inhibitory effects against essential microbial proteins. In one study, a series of synthesized 1,3,4-thiadiazole molecules were evaluated for their antibacterial properties. nih.gov The investigation revealed that these compounds exerted an inhibitory effect on proteins from Staphylococcus epidermidis. nih.gov
To understand the mechanism of action, a molecular docking study was performed using the Kinase ThiM from Klebsiella pneumoniae. This computational analysis supported the experimental findings, suggesting a direct interaction between the thiadiazole derivatives and the microbial protein, which is crucial for bacterial survival. nih.gov The ability of these compounds to target and inhibit specific microbial enzymes highlights their potential as scaffolds for developing new antibacterial agents.
DNA Binding Interactions
The interaction between small molecules and DNA is a critical mechanism for many therapeutic agents. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which suggests a natural inclination for these derivatives to interfere with DNA processes. mdpi.com Due to their mesoionic character and planar structure, 1,3,4-thiadiazole derivatives can readily cross cellular membranes and engage with biological targets like DNA. nih.govmerckmillipore.com
Specific studies have confirmed these interactions. Research using UV-vis spectroscopic methods demonstrated that certain 1,3,4-thiadiazole molecules can interact with calf thymus DNA (CT-DNA) in a physiological buffer. nih.gov Another study on fatty acid derivatives of 1,3,4-thiadiazole found that these compounds are capable of binding to the minor groove of DNA. merckmillipore.com This ability to bind to and potentially interfere with the function of DNA is a key aspect of their biological activity. mdpi.com
Antioxidant Activity
Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant capabilities are of significant scientific interest. Derivatives of 1,3,4-thiadiazole have been evaluated for their ability to counteract oxidative processes through various mechanisms.
Radical Scavenging Assays (e.g., DPPH method)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating the antioxidant potential of chemical compounds. saudijournals.com Several studies have demonstrated the efficacy of 1,3,4-thiadiazole analogues in this assay.
In one such study, a series of 1,3,4-thiadiazole derivatives containing a thiophene (B33073) group were synthesized and tested. nih.gov Both TLC-DPPH and standard DPPH assays confirmed their antioxidant activities, with one compound showing particularly high activity across all tested concentrations. nih.gov Another investigation focused on thiazolidinone derivatives linked to a 1,3,4-thiadiazole core. saudijournals.comresearchgate.net The results showed that two compounds, TZD 3 and TZD 5, exhibited promising DPPH radical scavenging activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. saudijournals.comresearchgate.net
DPPH Radical Scavenging Activity of 1,3,4-Thiadiazole Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| TZD 3 | 28.00 | saudijournals.comresearchgate.net |
| TZD 5 | 27.50 | saudijournals.comresearchgate.net |
| Ascorbic Acid (Standard) | 29.2 | saudijournals.comresearchgate.net |
Oxidative Stress Modulation (Non-Clinical Focus)
Beyond simple radical scavenging, 1,3,4-thiadiazole derivatives have been shown to modulate oxidative stress within biological systems. A study on the antiviral activity of a novel 1,3,4-thiadiazole derivative against the Tobacco Mosaic Virus (TMV) found that the compound could significantly reduce the levels of malondialdehyde (MDA) and hydrogen peroxide (H2O2) in infected plants. nih.gov This reduction in peroxides indicates an ability to lessen the oxidative damage caused by the viral infection. nih.gov
Furthermore, the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation, has been used to assess the antioxidant effects of these compounds. nih.gov In a study of various thiazolidinone derivatives, several 1,3,4-thiadiazole-based compounds demonstrated significant inhibition of lipid peroxidation, with some showing efficacy comparable to or even exceeding that of Vitamin C. nih.gov
Inhibition of Lipid Peroxidation (TBARS Assay) by 1,3,4-Thiadiazole Analogues
| Compound/Standard | % Inhibition of LPO | Reference |
|---|---|---|
| Compound 1 (1,3-thiazole-based) | 62.11% | nih.gov |
| Compound 5 (triazol-based) | 66.71% | nih.gov |
| Vitamin C | 62.32% | nih.gov |
| Vitamin E | 36.29% | nih.gov |
Antiviral Activity (e.g., Anti-HBV Activity)
The 1,3,4-thiadiazole scaffold has been incorporated into various molecules designed to combat viral infections. Significant research has focused on their potential against the Hepatitis B virus (HBV).
One study reported that a 1,3,4-thiadiazole derivative demonstrated high inhibitory activity against HBV, with an IC50 value of 0.3 μM and a low cytotoxicity, resulting in a favorable selectivity index of 1111 when compared to the standard drug lamivudine. nih.gov The structure-activity relationship suggests that the pyridine-2-one moiety combined with the 1,3,4-thiadiazole ring creates a promising scaffold for anti-HBV activity. nih.gov Another line of research found that specific substitutions on the thiadiazole ring, such as replacing a sulfide (B99878) group with a sulfinyl group, enhanced the inhibition of HBV DNA. mdpi.com While much of the research has centered on human viruses, the antiviral properties of these compounds have also been observed against plant viruses like the Tobacco Mosaic Virus (TMV), where a derivative was found to be more effective than the commercial agent ningnanmycin. nih.gov
Anticonvulsant Activity (In Vivo Animal Models and MES, PTZ, Neurotoxicity Models)
A significant body of research has established the potent anticonvulsant effects of 1,3,4-thiadiazole derivatives. nih.govfrontiersin.org These compounds have been extensively evaluated in standard preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively. nih.govfrontiersin.org
Numerous studies have identified specific 1,3,4-thiadiazole analogues with significant anticonvulsant profiles. For instance, 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole showed 100% protection in both MES and PTZ models at a low dose. nih.gov Another derivative, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, provided high levels of inhibition in both tests with less toxicity. nih.govfrontiersin.org The mechanism is thought to involve the modulation of GABAergic pathways, preventing the excessive firing of neurons. nih.govfrontiersin.org Importantly, many of these potent compounds were found to be devoid of sedative or ataxic side effects at their effective doses, a critical feature for potential anticonvulsant drugs. nih.gov
Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Test Model | Protection/Inhibition | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | MES & PTZ | 100% Protection | nih.gov |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ | 83% Inhibition | nih.govfrontiersin.org |
| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES | 75% Inhibition | nih.govfrontiersin.org |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% Protection | nih.govfrontiersin.org |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 80% Protection | nih.govfrontiersin.org |
Mechanistic Hypotheses (e.g., GABAA pathway, preventing neuron firing)
The anticonvulsant action of 1,3,4-thiadiazole derivatives is believed to be significantly mediated through the enhancement of GABAergic neurotransmission. frontiersin.orgnih.gov The primary inhibitory neurotransmitter in the central nervous system is Gamma-aminobutyric acid (GABA). Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. frontiersin.org It is hypothesized that 1,3,4-thiadiazole derivatives modulate the GABAA receptor, preventing neurons from firing abnormally by facilitating the release of chloride ions. frontiersin.orgnih.gov This mechanism is a key feature for many antiepileptic drugs. psu.edu
Some studies also suggest that certain 1,3,4-thiadiazole analogues may exert their anticonvulsant effects through the blockade of voltage-gated ion channels, which is another important mechanism for controlling neuronal excitability. frontiersin.org
Structure-Activity Relationship (SAR) in Anticonvulsant Effects
The anticonvulsant activity of 1,3,4-thiadiazole analogues is intricately linked to their chemical structure. nih.gov Key structural features and substitutions significantly influence their potency. The essential pharmacophoric elements for anticonvulsant activity include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain. frontiersin.orgnih.gov
Several structure-activity relationship (SAR) observations have been made:
The 1,3,4-Thiadiazole Core: The =N–C–S– moiety and the aromaticity of the thiadiazole ring are considered crucial for anticonvulsant activity. frontiersin.orgnih.gov
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the thiadiazole nucleus play a vital role. Electron-withdrawing groups, such as halo (Cl, Br, F) and nitro groups, as well as methyl, aldehyde, and hydroxy substitutions, have been shown to enhance anticonvulsant activity. frontiersin.orgnih.gov For instance, the presence of a chlorine atom on the benzyl thiol ring and a bromine atom on the phenyl urea (B33335) ring in certain analogues resulted in good anticonvulsant activity. frontiersin.org
Lipophilicity: Increased lipophilicity of the synthesized compounds often correlates with improved antiepileptic activity. frontiersin.orgnih.gov
Substitutions at the 5-position: The substituent at the 5-position of the thiadiazole ring is a key determinant of activity. For example, a compound with a 3,4,5-trimethoxybenzylideneamino group at this position showed significant protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models. frontiersin.orgnih.gov
Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Analogues
| Compound/Analogue | Substitution Pattern | Anticonvulsant Activity Data | Reference |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | 3,4,5-trimethoxybenzylideneamino at 5-position, thiol at 2-position | MES: 66.67% protection at 100 mg/kg; PTZ: 80% protection at 100 mg/kg | frontiersin.orgnih.gov |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | 2,4-dichlorobenzylthio at 5-position, 4-fluorophenyl urea at 2-position | ED₅₀ (MES): 2.70 µmol/kg; ED₅₀ (Sleep): 0.65 µmol/kg | frontiersin.org |
| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | 3-methoxybenzylthio at 5-position, phenylurea at 2-position | ED₅₀ (MES): 2.72 µmol/kg; ED₅₀ (Sleep): 1.14 µmol/kg | frontiersin.org |
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide (B32628) | Diethylamino and pyrazolyl acetamide substitutions | >50% activity against induced convulsion at 30 mg/kg | nih.gov |
| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | 4-chlorophenyl at 5-position, aminobenzenesulfonamide at 2-position | Good activity in MES test | researchgate.net |
MES: Maximal Electroshock Seizure test; PTZ: Pentylenetetrazole-induced seizure test; ED₅₀: Median effective dose.
Anti-inflammatory and Analgesic Activities (Non-Clinical Focus)
Derivatives of 1,3,4-thiadiazole have demonstrated significant non-clinical anti-inflammatory and analgesic properties. thaiscience.infonih.govijpsdronline.com These activities are often evaluated in vivo using models such as the carrageenan-induced paw edema test for inflammation and the tail-flick or writhing tests for analgesia. thaiscience.infoijpsdronline.com
For example, a series of Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and tested for their anti-inflammatory and analgesic activities. thaiscience.info One particular compound, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, exhibited a superior anti-inflammatory and analgesic profile with reduced gastric ulceration compared to the standard drug indomethacin. thaiscience.info Another study on novel 1,3,4-thiadiazole derivatives showed that compounds 3d and 3e had the most prominent and consistent anti-inflammatory activity. ijpsdronline.com
Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Analogues
| Compound/Analogue | In Vivo Model | Observed Activity | Reference |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | Carrageenan-induced paw edema, Writhing test | Superior anti-inflammatory and analgesic profile | thaiscience.info |
| Compound 3d (unspecified structure) | Carrageenan-induced rat paw edema test, Tail-flick method | Prominent and consistent anti-inflammatory activity | ijpsdronline.com |
| Compound 3e (unspecified structure) | Carrageenan-induced rat paw edema test, Tail-flick method | Prominent and consistent anti-inflammatory activity | ijpsdronline.com |
| 2,6-diaryl-imidazo[2,1-b] frontiersin.orgthaiscience.infonih.govthiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Better anti-inflammatory activity than diclofenac | nih.gov |
| 2,6-diaryl-imidazo[2,1-b] frontiersin.orgthaiscience.infonih.govthiadiazole derivatives (5g, 5i, 5j) | Not specified | Comparable antinociceptive activity to diclofenac | nih.gov |
Antidepressant and Anxiolytic Activities (Non-Clinical Focus)
Several 1,3,4-thiadiazole derivatives have been investigated for their potential antidepressant and anxiolytic effects in non-clinical studies. nih.gov A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and screened, with some compounds demonstrating marked antidepressant and anxiolytic properties comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov
One of the most potent compounds from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, exhibited a mixed antidepressant-anxiolytic activity profile. nih.gov
Enzyme Inhibition Profiles (General Non-Clinical)
The 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold is a well-established pharmacophore for carbonic anhydrase (CA) inhibitors. nih.govnih.govsemanticscholar.orgresearchgate.net CAs are zinc-containing metalloenzymes that play crucial roles in various physiological processes. nih.gov Acetazolamide and methazolamide, both containing the 1,3,4-thiadiazole-2-sulfonamide core, are clinically used diuretics that act by inhibiting CA. nih.gov
Studies have shown that derivatives of 1,3,4-thiadiazole-2-sulfonamide can be potent inhibitors of various CA isozymes, including CA II and IV, with inhibition constants in the nanomolar to sub-nanomolar range. nih.govnih.gov The inhibitory activity can be modulated by substitutions on the thiadiazole ring. nih.gov
Table 3: Carbonic Anhydrase II Inhibition by Selected 1,3,4-Thiadiazole-5-sulfonamide Analogues
| Compound/Analogue | I₅₀ (M) | Reference |
| 2-amino-1,3,4-thiadiazole-5-sulfonamide | 1.91 x 10⁻⁷ | nih.gov |
| 2-methylamino-1,3,4-thiadiazole-5-sulfonamide | 3.3 x 10⁻⁸ | nih.gov |
| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | Not specified | nih.gov |
| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | Not specified | nih.gov |
| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | Not specified | nih.gov |
| 5-([2-(N-(Substituted phenyl)acetamide)]amino)-1,3,4-thiadiazole-2-sulfonamides | IC₅₀ = 16.7 nM (best) | semanticscholar.org |
I₅₀: Half maximal inhibitory concentration.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. dergipark.org.tr Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as COX inhibitors. dergipark.org.trnih.govnih.govresearchgate.net
Some 1,3,4-thiadiazole derivatives have shown selective inhibition of COX-2, which is the inducible isoform associated with inflammation, while others have shown selectivity for the constitutive COX-1 isoform. dergipark.org.trnih.govnih.gov For instance, a series of thiadiazole-thiazolidinone hybrids were developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), with one compound showing a COX-2 IC₅₀ of 70 nM. nih.gov In another study, thiadiazole derivatives bearing sulfonamide moieties were identified as potent and highly selective COX-2 inhibitors. researchgate.net Conversely, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives were found to be effective and selective COX-1 inhibitors. nih.gov
Table 4: Cyclooxygenase (COX) Inhibition by Selected 1,3,4-Thiadiazole Analogues
| Compound/Analogue | Target | IC₅₀/Inhibition % | Reference |
| Thiadiazole-thiazolidinone hybrid (6l) | COX-2 | 70 nM | nih.gov |
| 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide (7) | COX-1 | 51.36 ± 3.32% at 100 µM | dergipark.org.trresearchgate.net |
| 5-adamantylthiadiazole-based thiazolidinone (3) | COX-1 | 1.08 µM | nih.gov |
| 5-adamantylthiadiazole-based thiazolidinone (4) | COX-1 | 1.12 µM | nih.gov |
| 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | COX-2 | 0.24 µM | researchgate.net |
| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | COX-2 | 0.19 µM | researchgate.net |
IC₅₀: Half maximal inhibitory concentration.
Neutral Endopeptidase (NEP) Inhibition
Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of several peptide hormones. While the 1,3,4-thiadiazole scaffold has been identified as a potential framework for the development of enzyme inhibitors, specific research detailing the inhibitory activity of this compound or its direct analogues against NEP is not extensively available in the reviewed scientific literature. nih.gov General studies have pointed to the potential of thiadiazole derivatives as a class of compounds for targeting metalloproteases, but specific inhibitory constants (IC₅₀ or Kᵢ values) for this compound against NEP have not been reported.
Aminopeptidase N (APN) Inhibition
Aminopeptidase N (APN), or CD13, is a zinc-dependent ectopeptidase that is often overexpressed in tumor cells and plays a significant role in tumor invasion and angiogenesis. nih.govnih.gov Research has demonstrated that compounds based on the 1,3,4-thiadiazole scaffold can exhibit potent inhibitory activity against APN, with IC₅₀ values typically falling within the micromolar range. nih.govnih.gov
Studies on various 1,3,4-thiadiazole derivatives have confirmed their potential as APN inhibitors. For instance, a series of newly synthesized 1,3,4-thiadiazole compounds were shown to have significant inhibitory effects on APN. nih.govnih.gov However, specific data on the APN inhibitory activity of this compound itself is not explicitly detailed in the available literature. The general findings for the broader class of 1,3,4-thiadiazoles are summarized in the table below, indicating the potential for derivatives of this scaffold to act as APN inhibitors.
| Compound Class | Target Enzyme | Activity Range | Reference |
| 1,3,4-Thiadiazole Derivatives | Aminopeptidase N (APN) | IC₅₀ in µM range | nih.govnih.gov |
Matrix Metalloproteinases (MMPs) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, a process crucial for tissue remodeling, but also implicated in pathological conditions such as cancer metastasis. nih.govnih.gov The 1,3,4-thiadiazole nucleus has been incorporated into molecules designed as MMP inhibitors. nih.govnih.gov
One area of research has focused on 5-amino-2-mercapto-1,3,4-thiadiazole derivatives as zinc-binding functions for the inhibition of various MMPs, including MMP-1, MMP-2, MMP-8, and MMP-9. These compounds have demonstrated inhibitory activities in the low micromolar range. nih.gov Another study synthesized new oxadiazole, thiadiazole, and triazole derivatives and evaluated their effects on MMP-9, with some compounds showing inhibitory effects. nih.gov While these studies establish the potential of the 1,3,4-thiadiazole scaffold for MMP inhibition, specific inhibitory data for this compound against MMPs is not available in the reviewed literature.
| Compound Class | Target MMPs | Activity | Reference |
| 5-Amino-2-mercapto-1,3,4-thiadiazole derivatives | MMP-1, -2, -8, -9 | Low µM range | nih.gov |
| Thiazole and Triazole derivatives | MMP-9 | Inhibition observed | nih.gov |
Phosphodiesterases (PDEs) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide array of cellular processes. The inhibition of specific PDEs is a therapeutic strategy for various diseases. The 1,3,4-thiadiazole scaffold has been noted as a potential core for the development of PDE inhibitors. nih.gov However, a detailed investigation of this compound as a PDE inhibitor, including specific IC₅₀ values, has not been found in the surveyed scientific literature. Research in this area has tended to focus on other heterocyclic systems or different substitution patterns on the thiadiazole ring.
c-Src/Abl Tyrosine Kinase Inhibition
The c-Src and Abl tyrosine kinases are non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival. Their dysregulation is implicated in the progression of various cancers, making them important targets for anticancer drug development. ijpsonline.comnih.govnih.gov A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles, which are structurally related to this compound, have been identified as potent inhibitors of Abl tyrosine kinase. nih.gov
One study reported the discovery of these derivatives as potent Abl tyrosine kinase inhibitors, with the most active compound showing significant inhibitory activity. nih.gov Another study investigated N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives as inhibitors of both Abl and c-Src tyrosine kinases. ijpsonline.com These findings suggest that the this compound scaffold is a promising framework for the development of c-Src/Abl kinase inhibitors.
A notable finding was the evaluation of N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, a 1,3,4-thiadiazole derivative, which was found to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM and demonstrated selective activity against the Bcr-Abl positive K562 cell line. nih.gov
The table below summarizes the inhibitory activities of some 1,3,4-thiadiazole analogues against tyrosine kinases.
| Compound Analogue | Target Kinase | IC₅₀ | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | nih.gov |
| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl tyrosine kinase | Potent inhibition reported | nih.gov |
| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives | Abl and c-Src tyrosine kinases | Inhibition reported | ijpsonline.com |
Emerging Applications and Future Research Directions
Applications in Agromedicine Chemistry (e.g., Crop Protection)
The 1,3,4-thiadiazole (B1197879) scaffold is a cornerstone in the development of modern agrochemicals, with derivatives demonstrating potent fungicidal, herbicidal, and insecticidal activities. This broad spectrum of activity is often attributed to the toxophoric -N=C-S- group within the thiadiazole ring. oaji.net
Fungicidal Activity: Derivatives of 1,3,4-thiadiazole have shown considerable efficacy against a variety of plant pathogenic fungi. researchgate.net For instance, certain novel 1,3,4-thiadiazole derivatives of glucosides have demonstrated significant bioactivity against Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. nih.gov Some of these compounds exhibited higher potency than the commercial fungicide Dimethomorph. nih.gov Similarly, amide derivatives containing a 1,3,4-thiadiazole thioether moiety have shown good antifungal activities against pathogens like Fusarium oxysporum and Gibberella zeae. nih.gov Commercially successful fungicides like Tiadinil, which contains a related thiadiazole ring, underscore the agricultural importance of this chemical class.
Herbicidal and Insecticidal Activity: The utility of 1,3,4-thiadiazole derivatives extends to weed and pest control. Compounds such as buthidiazole and tebuthiuron (B33203) are established herbicides used for selective weed management in major crops like corn and sugarcane. Furthermore, various patents cover the use of N-(1,3,4-thiadiazol-2-yl)benzamides and other substituted 1,3,4-thiadiazoles as effective insecticides and nematicides, highlighting their role in protecting crops from a wide range of pests.
The table below summarizes the agromedical applications of some 1,3,4-thiadiazole derivatives.
| Compound/Derivative Class | Application | Target Organism/Pest |
| Glucoside Derivatives | Antifungal | Phytophthora infestans |
| Amide Thioether Derivatives | Antifungal, Antibacterial | Fusarium oxysporum, Gibberella zeae, Xanthomonas spp. |
| Buthidiazole, Tebuthiuron | Herbicide | Various weeds in corn and sugarcane |
| N-(1,3,4-thiadiazol-2-yl)benzamides | Insecticide, Nematicide | Various insect and nematode pests |
Potential in Materials Science (e.g., Dyes, Photographic Materials, Corrosion Inhibitors)
The unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to form stable complexes, make it a valuable component in the design of advanced materials. researchgate.net Research has indicated applications for these derivatives in dyes, photographic materials, and as corrosion inhibitors. chemmethod.com
Dyes: The 1,3,4-thiadiazole fragment has been successfully incorporated into azo dyes. These dyes exhibit interesting optical properties, and their synthesis allows for the tuning of these characteristics by altering the substituents on the thiadiazole and associated aromatic rings. researchgate.net The resulting compounds are often high-melting solids with potential applications in various industrial coloring processes. ajprd.com
Photographic Materials: The application of 1,3,4-thiadiazole derivatives in photographic materials has been noted in the scientific literature. chemmethod.com While detailed mechanisms are a subject of ongoing research, their function is likely related to their ability to interact with silver halides or act as sensitizers or stabilizers in photographic emulsions.
Corrosion Inhibitors: The presence of sulfur and nitrogen atoms in the 1,3,4-thiadiazole ring makes these compounds effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. oaji.net These heteroatoms can adsorb onto the metal surface, forming a protective film that impedes the corrosion process. The efficiency of inhibition often depends on the concentration of the compound and the specific substituents on the thiadiazole ring.
Development of Novel Therapeutic Lead Compounds
The structural versatility of Benzoylmethylthio-1,3,4-thiadiazole and its analogues has made them a "privileged scaffold" in medicinal chemistry. These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties. researchgate.net
Anticancer Activity: A significant body of research highlights the anticancer potential of 1,3,4-thiadiazole derivatives. Benzoylmethylthio variants, for instance, have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of key enzymes essential for cancer cell growth, such as VEGFR-2 and BRAF kinase. nih.gov Some derivatives have shown inhibitory activities against breast and lung cancer cell lines that are more potent than standard chemotherapeutic agents.
Anticonvulsant Activity: Derivatives of 1,3,4-thiadiazole have been extensively investigated for their potential as anticonvulsant agents for the treatment of epilepsy. researchgate.net The mechanism is thought to involve the modulation of neurotransmitter systems, such as the GABAergic pathway, to prevent abnormal neuronal firing in the brain. nih.gov Certain synthesized derivatives have shown significant protection in animal models of seizures with low neurotoxicity. nih.gov
Antimicrobial and Other Therapeutic Activities: The 1,3,4-thiadiazole nucleus is a component of compounds with potent activity against a wide range of pathogens, including bacteria and fungi. researchgate.net Beyond this, these derivatives have been explored for a multitude of other therapeutic applications, including as anti-inflammatory, analgesic, antitubercular, and antidiabetic agents. researchgate.netnih.gov For example, some derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in managing diabetes. researchgate.net
The following table presents some of the therapeutic activities and molecular targets of 1,3,4-thiadiazole derivatives.
| Therapeutic Area | Molecular Target/Mechanism of Action | Example of Activity |
| Anticancer | Inhibition of VEGFR-2, BRAF kinase, Tubulin polymerization | Inhibition of proliferation in breast, lung, and cervical cancer cell lines. oaji.net |
| Anticonvulsant | Modulation of GABAergic pathways | Protection against seizures in animal models. nih.gov |
| Antidiabetic | Inhibition of α-glucosidase | Potential for blood glucose regulation. researchgate.net |
| Antimicrobial | Disruption of microbial cell processes | Activity against various bacterial and fungal strains. researchgate.net |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Reduction of inflammation in preclinical models. nih.gov |
Challenges and Opportunities in this compound Research
Despite the promising applications of this compound and its derivatives, several challenges and opportunities lie ahead. A primary challenge in the therapeutic realm is the development of drug resistance by both microbes and cancer cells, which necessitates the continuous design of new and more effective compounds. Furthermore, enhancing the selectivity of these compounds towards their intended biological targets while minimizing off-target effects and toxicity remains a key objective for medicinal chemists. nih.gov
The opportunities in this field are vast. The structural versatility of the 1,3,4-thiadiazole ring allows for extensive modification to fine-tune its biological activity and pharmacokinetic properties. There is significant potential for the development of hybrid molecules that combine the 1,3,4-thiadiazole scaffold with other pharmacologically active moieties to create drugs with novel mechanisms of action or improved efficacy. nih.govnih.gov
In materials science, the exploration of these compounds for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as functional nanofillers in biopolymeric materials, represents an exciting frontier. researchgate.net In agrochemistry, the development of derivatives with novel modes of action could provide solutions to the growing problem of pesticide resistance in weeds and plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
